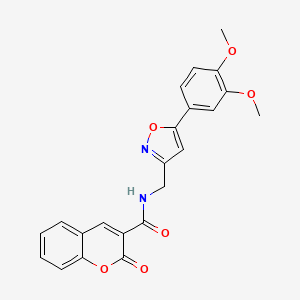
3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a compound featuring an intricate structure that combines fluorinated aromatics with a 1,2,4-oxadiazole ring and a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the 2-fluorophenyl group and its incorporation into the oxadiazole ring. Here's a stepwise method:
Formation of 1,2,4-Oxadiazole Ring: : A reaction between an amidoxime derivative and a carboxylic acid chloride results in the formation of the 1,2,4-oxadiazole ring.
Attachment of the Piperidine Ring: : Using standard nucleophilic substitution reactions, the piperidine moiety can be introduced via alkylation with suitable leaving groups.
Final Coupling: : The final product is achieved through coupling of the intermediate with the trifluoromethyl ketone under anhydrous conditions, typically catalyzed by bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Large-scale synthesis may employ more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. Use of continuous flow reactors could be beneficial to manage the exothermic nature of some reactions involved.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation and Reduction: : The compound is relatively stable, but under strong oxidative conditions, it can undergo degradation. Reduction reactions, especially those targeting the trifluoromethyl ketone group, can lead to alcohol derivatives.
Substitution: : The compound's aromatic ring allows for electrophilic aromatic substitution, particularly useful in modifying the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Oxidative Products: : Derivatives with additional oxygen functionalities.
Reductive Products: : Alcohol derivatives replacing the ketone group.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate due to its functional groups, which can undergo further transformations. Its stability under various conditions makes it an excellent candidate for creating complex molecules.
Biology and Medicine
The trifluoromethyl and oxadiazole groups in the compound are significant because of their bioactive properties. This compound has shown potential as a pharmacophore in designing inhibitors for certain enzymes and receptors, making it valuable in drug development.
Industry
In the industrial sector, the compound's unique reactivity and stability make it useful in the development of novel materials, such as advanced polymers and fluorinated surface coatings.
Mécanisme D'action
The mechanism by which 3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one exerts its effects is largely dependent on its molecular targets. The compound interacts with specific enzymes or receptors, often inhibiting or modulating their activity through binding to active sites or allosteric sites, thereby altering biological pathways.
Comparaison Avec Des Composés Similaires
Compared to other trifluoromethyl ketones and oxadiazole-containing compounds, this particular molecule stands out due to the combination of its structural elements, which provide a balance of stability and reactivity.
Similar Compounds
3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-one
1-(2,4-Difluorophenyl)-2-(1,2,4-oxadiazol-5-yl)ethanone
Piperidine derivatives with varied substitution on the nitrogen atom.
There you have it—a deep dive into the fascinating world of 3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one. Quite the mouthful, but definitely an interesting compound!
Propriétés
IUPAC Name |
3,3,3-trifluoro-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4N3O2/c18-13-6-2-1-5-12(13)16-22-14(26-23-16)8-11-4-3-7-24(10-11)15(25)9-17(19,20)21/h1-2,5-6,11H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWLTPZVIXSBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(F)(F)F)CC2=NC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2463497.png)






![2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one](/img/structure/B2463512.png)
![3-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2463513.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2463517.png)
![2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE](/img/structure/B2463518.png)
![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2463519.png)
